2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties
Preparation Methods
The synthesis of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide involves several steps:
Reduction: The resulting ketone is then reduced to form the corresponding alcohol.
Condensation: The final step involves the condensation of the alcohol with 4-fluorophenyl ethylideneamine to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the compound’s biological effects . The bromophenyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide include:
4,5-disubstituted-4H-1,2,4-triazole-3-thiols: These compounds share the triazole-thiol moiety and exhibit similar biological activities.
4-bromophenyl derivatives: Compounds with the 4-bromophenyl group often have similar chemical reactivity and biological properties.
Fluorophenyl derivatives: The presence of the fluorophenyl group in similar compounds can enhance their biological activity and stability.
The uniqueness of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C24H19BrFN5OS |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H19BrFN5OS/c1-16(17-7-11-20(26)12-8-17)27-28-22(32)15-33-24-30-29-23(18-5-3-2-4-6-18)31(24)21-13-9-19(25)10-14-21/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
AZSYILXOULJEKT-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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